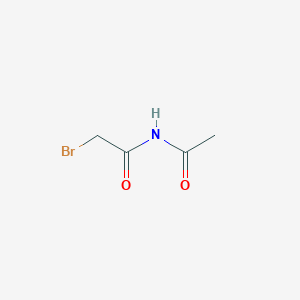

N-(2-bromoacetyl)acetamide

Description

Contextualizing Halogenated Acetamides in Organic Synthesis and Medicinal Chemistry

Halogenated acetamides, particularly α-haloacetamides, are a class of organic compounds recognized for their significant utility as versatile intermediates in organic synthesis and as active moieties in medicinal chemistry. rsc.orgnih.gov The presence of a halogen atom on the carbon adjacent to the carbonyl group creates a reactive electrophilic site, making these compounds excellent alkylating agents. nih.gov This reactivity is frequently exploited in the synthesis of a wide array of nitrogen-containing heterocyclic compounds (aza-heterocycles), which are scaffolds of immense biological interest. rsc.org

The core utility of α-haloacetamides lies in their ability to undergo nucleophilic substitution reactions, where the halogen acts as a good leaving group. This allows for the facile introduction of various functional groups by reaction with nucleophiles such as amines, thiols, and alcohols. exlibrisgroup.com In medicinal chemistry, this reactivity is harnessed for the design of covalent inhibitors that can form a permanent bond with a target biomolecule, often an enzyme. nih.gov The α-haloacetamide moiety can react with nucleophilic residues like cysteine or lysine (B10760008) within the active site of a protein, leading to irreversible inhibition. nih.govnih.gov This strategy of "affinity labeling" has been a cornerstone in the study of protein structure and function. exlibrisgroup.comacs.orgoup.com

Historical Trajectories and Evolution of Research on Bromoacetyl Compounds

The study of bromoacetyl compounds is deeply intertwined with the development of peptide chemistry and the field of affinity labeling. The bromoacetyl group was historically recognized as a highly effective function for the specific modification of proteins. acs.org Early research in the 1970s demonstrated that reagents containing a bromoacetyl group could be used to label the binding sites of antibodies, providing a powerful tool for mapping protein-ligand interactions. acs.org

The utility of bromoacetylation became particularly prominent in solid-phase peptide synthesis. stanford.edunih.gov Researchers developed methods to introduce a bromoacetyl group onto the N-terminus or side chains of synthetic peptides. stanford.edugoogle.com This reactive handle allowed for several advanced applications, including the site-specific conjugation of peptides to carrier proteins to generate immunogens, the creation of cyclic peptides by reacting the bromoacetyl group with a cysteine residue within the same peptide, and the formation of peptide polymers. nih.govgoogle.com The development of trifunctional amino acid derivatives, such as Nα-(tert-butyloxycarbonyl)-Nβ-(bromoacetyl)diaminopropionic acid, provided a sophisticated method for incorporating the bromoacetyl moiety at any desired position within a peptide sequence. nih.gov

This evolution highlights a strategic shift from using bromoacetyl compounds as simple alkylating agents to employing them as precise tools for constructing complex biomolecular architectures. The stability of the resulting thioether linkage, formed upon reaction with a sulfhydryl group, made the bromoacetyl moiety a reliable choice for creating robust peptide-based structures for therapeutic and research purposes. google.com

Strategic Importance and Current Research Frontiers of N-(2-bromoacetyl)acetamide

While specific research on this compound is limited, its strategic importance can be inferred from its fundamental structure. It serves as one of the simplest representations of the α-bromoacetamide functional group, making it an ideal model compound for studying the group's intrinsic reactivity. Its bifunctionality—an electrophilic carbon and a hydrogen-bonding amide group—positions it as a potentially versatile building block for more complex molecular designs.

The primary strategic value of this compound lies in its role as a reactive intermediate. The bromoacetyl group is a potent electrophile, capable of reacting with a wide range of nucleophiles to form new carbon-heteroatom bonds. This makes it a useful precursor for synthesizing a variety of organic molecules. The current research frontier for related compounds involves their use in creating novel therapeutic agents, particularly covalent inhibitors that target specific proteins implicated in disease. nih.gov Derivatives of bromoacetamide are explored for their potential anticancer and antimicrobial properties. tandfonline.comtjpr.org

Given the lack of dedicated studies, the research frontier for this compound itself would involve its formal synthesis, full spectral characterization, and the exploration of its reactivity profile with various nucleophiles. Such studies would provide valuable data for computational models and serve as a benchmark for understanding the behavior of more complex α-haloacetamides in synthetic and biological systems.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 34002-90-9 | bldpharm.com |

| Molecular Formula | C₄H₆BrNO₂ | who.int |

| Molecular Weight | 180.00 g/mol | bldpharm.com |

| Common Synonyms | N-acetyl-2-bromoacetamide | chemsrc.com |

Table 2: Potential Synthetic Applications of this compound

| Reaction Type | Reactant | Potential Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amine (R-NH₂) | N-substituted glycinamides | Synthesis of peptide fragments, heterocyclic precursors. |

| Nucleophilic Substitution | Thiol (R-SH) | Thioether derivatives | Covalent modification of biomolecules, synthesis of sulfur-containing compounds. nih.gov |

| Nucleophilic Substitution | Alcohol (R-OH) | α-Alkoxy acetamides | Introduction of ether linkages. |

| Cyclization Precursor | With internal nucleophile | Heterocyclic compounds | Access to diverse chemical scaffolds for medicinal chemistry. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-2-bromoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHMEXFXNKBTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626956 | |

| Record name | N-Acetyl-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34002-90-9 | |

| Record name | N-Acetyl-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromoacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for N 2 Bromoacetyl Acetamide and Its Analogues

Regioselective Bromination Approaches to the Acetamide (B32628) Scaffold

A primary route to N-(2-bromoacetyl)acetamide involves the introduction of a bromine atom at the α-position of an acetamide precursor. Achieving regioselectivity is crucial to prevent unwanted side reactions and ensure the desired product formation.

Controlled Bromination of Acetamide Precursors

The direct α-bromination of acetamide or N-acetylated precursors is a common strategy. Reagents such as N-bromosuccinimide (NBS) are frequently employed for this purpose due to their ability to provide a low, steady concentration of bromine, which helps in controlling the reaction and minimizing over-bromination. The reaction is often catalyzed by a radical initiator or an acid. For instance, the use of NBS in the presence of a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) can facilitate the selective bromination at the α-carbon of the acetyl group.

Acid catalysis is another effective approach for the α-bromination of carbonyl compounds. In the presence of an acid, the acetamide precursor can enolize, and the resulting enol is more susceptible to electrophilic attack by a bromine source. This method allows for controlled bromination under relatively mild conditions.

A plausible, though less commonly documented, direct synthesis could involve the reaction of acetamide with bromoacetyl bromide. This reaction would need to be carefully controlled to favor N-acylation over other potential side reactions. The nucleophilic character of the acetamide nitrogen would allow it to attack the electrophilic carbonyl carbon of bromoacetyl bromide. The use of a non-nucleophilic base could be employed to scavenge the HBr byproduct and drive the reaction to completion.

| Precursor | Brominating Reagent | Catalyst/Conditions | Product | Reference |

| Acetamide | Bromoacetyl bromide | Non-nucleophilic base | This compound | Inferred |

| N-Acetylglycine | N-Bromosuccinimide | Radical initiator (e.g., AIBN) | N-(2-bromoacetyl)glycine | Inferred |

| Acetamide | N-Bromosuccinimide | Acid catalyst | 2-Bromoacetamide | researchgate.net |

Bromination of N-Substituted Acetamide Derivatives

The synthesis of N-substituted analogues of this compound often involves the bromination of a pre-existing N-substituted acetamide. The regioselectivity of this bromination can be influenced by the nature of the substituent on the nitrogen atom. For aromatic N-substituted acetamides, electrophilic aromatic substitution on the aromatic ring is a competing reaction. However, by carefully selecting the brominating agent and reaction conditions, selective α-bromination of the acetyl group can be achieved.

For instance, the use of NBS under radical conditions can favor bromination at the benzylic position if one is present, or at the α-position of the acetyl group. The steric hindrance provided by the N-substituent can also play a role in directing the bromination. In some cases, directing groups on the N-substituent can be utilized to achieve high regioselectivity.

Acylation Reactions for this compound Synthesis

An alternative and widely used approach to this compound and its analogues is through the formation of the amide bond via acylation reactions. This method offers versatility in introducing various substituents on the nitrogen atom.

N-Acylation of 2-Bromoalkanediamides

A conceptually straightforward, though less explored, route to this compound could involve the selective N-acylation of a 2-bromoalkanediamide, such as 2-bromomalonamide. This would require a regioselective acylation of one of the two amide nitrogens. The challenge in this approach lies in achieving mono-acylation and preventing di-acylation.

The selectivity of the acylation could potentially be controlled by several factors, including the choice of acylating agent, reaction temperature, and the use of a bulky base to deprotonate only one amide group. For example, using a sterically hindered acylating agent or performing the reaction at low temperatures could favor mono-acylation. The differential pKa values of the two amide protons, influenced by the bromine atom, might also be exploited to achieve regioselectivity. While direct literature precedents for this specific transformation are scarce, the principles of selective N-acylation of polyamino compounds can be applied.

Reaction of Amines with Bromoacetyl Halides for N-Substituted Analogues

A highly versatile and common method for the synthesis of N-substituted analogues of this compound is the reaction of a primary or secondary amine with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. This is a classic nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base is important to avoid side reactions, with non-nucleophilic bases such as triethylamine (B128534) or pyridine (B92270) being common choices. The reaction conditions are generally mild, and the method is applicable to a wide range of amines, allowing for the synthesis of a diverse library of N-substituted analogues. nih.gov For instance, the reaction of aniline (B41778) with bromoacetyl bromide in the presence of a base yields N-phenyl-2-bromoacetamide.

A study reported the synthesis of a series of N-acylated N-substituted sulfonamides by reacting N-substituted-N-(p-toluene) sulfonamides with bromoacetyl bromide in the presence of a catalytic amount of anhydrous ZnCl2, achieving good yields. mdpi.com

| Amine/Amide | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-substituted-N-(p-toluene) sulfonamides | Bromoacetyl bromide | Anhydrous ZnCl2 | N-acylated N-substituted sulfonamides | Good | mdpi.com |

| 4-Chloroaniline | Bromoacetyl bromide | K2CO3, CH2Cl2, ice-bath | 2-bromo-N-(p-chlorophenyl) acetamide | 80 | irejournals.com |

| Aniline | Bromoacetyl bromide | Pyridine, CH2Cl2, 0 °C | N-phenyl-2-bromoacetamide | - | researchgate.net |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound and its analogues, advanced synthetic techniques are being explored. These methods often offer advantages over traditional batch processing, such as enhanced reaction rates, better heat and mass transfer, and improved process control.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. The application of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced reaction times compared to conventional heating methods. For the synthesis of this compound, microwave-assisted α-bromination of an acetamide precursor with NBS could be a highly efficient method. nih.govsemanticscholar.org A study demonstrated a highly efficient method for the selective monobromination of aromatic and aliphatic carbonyl compounds with NBS catalyzed by p-toluenesulfonic acid under microwave irradiation, with reaction times as short as 30 minutes. mdpi.com Similarly, microwave-assisted N-acylation reactions can also be employed to expedite the synthesis of N-substituted analogues.

Flow chemistry, or continuous flow synthesis, offers several advantages for chemical production, including improved safety, scalability, and process control. google.comresearchgate.net In a flow chemistry setup, reagents are continuously pumped through a reactor, where the reaction takes place. The small reactor volumes and high surface-area-to-volume ratios allow for excellent control over reaction parameters such as temperature and mixing. For the synthesis of this compound, a flow process could be designed for either the bromination or the acylation step. For example, a solution of an acetamide precursor and a brominating agent could be continuously passed through a heated or irradiated reactor to achieve controlled bromination. Similarly, the acylation of an amine with a bromoacetyl halide can be efficiently performed in a flow reactor, allowing for rapid production and easy work-up. The development of continuous flow methods for the synthesis of amides is an active area of research.

Catalytic methods are also being developed to improve the efficiency and selectivity of the synthesis of α-haloamides. For instance, the use of chiral catalysts can enable the enantioselective α-bromination of amides, providing access to chiral building blocks. researchgate.net While this is more relevant for the synthesis of specific stereoisomers of analogues, the development of highly active and selective catalysts can also benefit the synthesis of the parent this compound by allowing for milder reaction conditions and lower catalyst loadings.

| Technique | Application | Advantages |

| Microwave-Assisted Synthesis | α-Bromination, N-Acylation | Reduced reaction times, increased yields, cleaner reactions |

| Flow Chemistry | Bromination, N-Acylation | Improved safety, scalability, process control, efficient mixing and heat transfer |

| Catalysis | Enantioselective Bromination | Access to chiral products, milder reaction conditions |

Microwave-Assisted Organic Synthesis of Bromoacetyl Compounds

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant technology in synthetic chemistry, offering considerable advantages over conventional heating methods. researchgate.net This technique utilizes microwave energy to heat reactants directly and efficiently, which can lead to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity. youtube.com The fundamental principle involves the interaction of microwave radiation with polar molecules in the reaction mixture, causing rapid rotation and generating heat. This localized and instantaneous heating is a key differentiator from conventional methods, which rely on slower, conduction-based heat transfer. youtube.com

The application of MAOS to the synthesis of bromoacetyl compounds and their derivatives has proven to be highly effective. For instance, the synthesis of various acetamide derivatives, which shares a similar reaction pathway with bromoacetylation, has been achieved with good yields under microwave irradiation at 65–70 °C. nih.gov This approach is significantly faster than traditional heating protocols. rsc.org In many cases, microwave-assisted reactions can be completed in minutes, compared to the hours often required for conventional heating. rsc.org

Research has demonstrated the versatility of this method. In one study, the condensation of N-acylisatin with various anilines to produce α-ketoamide derivatives was successfully promoted by microwave irradiation, highlighting its utility in forming complex amide structures. researchgate.net Furthermore, the efficiency of MAOS allows for the development of more environmentally friendly or "green" chemistry protocols. These can include the use of less hazardous solvents or even the complete elimination of solvents in solid-state reactions, where reactants are mixed and irradiated on a solid support. youtube.com The ability to rapidly screen various reaction conditions also makes MAOS a valuable tool for optimizing the synthesis of novel bromoacetyl compounds. researchgate.net

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Tetrahydrofuro Quinoline-diones | Conventional Heating | 4 hours | Not specified | rsc.org |

| Synthesis of Tetrahydrofuro Quinoline-diones | Microwave Irradiation | 10 seconds | 33-45% | rsc.org |

| Knoevenagel Condensation (4-nitrobenzaldehyde) | Conventional Heating (Oil Bath) | 1-24 hours | <10% | mdpi.com |

| Knoevenagel Condensation (4-nitrobenzaldehyde) | Microwave Irradiation | 2 minutes | 96% | mdpi.com |

Catalytic Systems and Reaction Environment Optimization

The choice of solvent and other reaction conditions is critical for optimizing the reaction environment. The synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives from a bromoacetamide precursor was conducted in a biphasic system of dichloromethane (B109758) and a saturated potassium carbonate solution. irejournals.com This environment facilitates the nucleophilic substitution reaction while neutralizing the acid generated, driving the reaction forward. Similarly, the preparation of bromoamides from α-aminophosphonates and bromoacetyl bromide utilizes a mixture of dichloromethane and water with potassium carbonate as a base. mdpi.com

| Reactants | Product Type | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-alkyl p-toluenesulfonamides + Bromoacetyl bromide | N-alkyl-N-(p-toluenesulfonyl) bromoacetamides | Anhydrous ZnCl₂ | Benzene or Toluene | Good | mdpi.com |

| α-aminophosphonates + Bromoacetyl bromide | Bromoamides | Potassium carbonate | Dichloromethane:Water | 72-79% | mdpi.com |

| 2-bromo-N-(p-chlorophenyl) acetamide + Amines | 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Potassium carbonate | Dichloromethane | Not specified | irejournals.com |

Chemo- and Regioselective Synthesis Strategies

In the synthesis of complex molecules containing the bromoacetyl moiety, chemo- and regioselectivity are paramount. Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. Regioselectivity is the control over which position on a molecule a reaction occurs. Achieving high selectivity is crucial for minimizing side products and simplifying purification processes.

A key strategy for achieving chemoselectivity involves the careful choice of reagents and reaction conditions. For instance, in the synthesis of phosphonoacetamides, α-aminophosphonates are first acylated with bromoacetyl bromide. mdpi.com This step must be selective for the amino group without causing unwanted reactions at the phosphonate (B1237965) ester. The use of a mild base like potassium carbonate in a biphasic system helps to control the reactivity and achieve the desired N-acylation. mdpi.com

Regioselectivity is often a challenge when a molecule possesses multiple potential reaction sites. Developing methods to control the position of functionalization is a significant area of research. For example, metal-free protocols have been established for the highly regioselective C5–H halogenation of 8-substituted quinoline (B57606) derivatives. rsc.org While not a direct synthesis of a bromoacetyl compound, this work demonstrates the principles of directing-group-assisted reactions to achieve high regioselectivity at a remote, geometrically inaccessible position. Such strategies, where an existing functional group directs a reagent to a specific site, are powerful tools in organic synthesis. The ability to switch the regioselectivity of a reaction, such as in certain bromolactonization reactions, by changing the solvent or reaction control (kinetic vs. thermodynamic), further highlights the sophisticated level of control that can be achieved in modern synthesis. rsc.org These principles are directly applicable to the design of synthetic routes for complex this compound analogues where precise control over the placement of the bromoacetyl group is required.

| Reaction Type | Key Feature | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-acylation of α-aminophosphonates | Chemoselectivity | Bromoacetyl bromide, K₂CO₃, CH₂Cl₂:H₂O | Selective acylation of the amine over the phosphonate group | mdpi.com |

| Remote C-H Halogenation | Regioselectivity | Trihaloisocyanuric acid, air, room temperature | Exclusive C5-halogenation of 8-substituted quinolines | rsc.org |

| Bromolactonization | Switchable Regioselectivity | Varying solvent (e.g., HFIP) and control (kinetic/thermodynamic) | Selective formation of endo- or exo-lactone products | rsc.org |

Elucidation of Chemical Reactivity and Transformation Pathways of N 2 Bromoacetyl Acetamide

Nucleophilic Substitution Reactions of the Bromoacetyl Moiety

The bromoacetyl group is a potent alkylating agent due to the electron-withdrawing effect of the adjacent carbonyl group, which activates the carbon-bromine bond towards nucleophilic substitution. This reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org

N-(2-bromoacetyl)acetamide readily reacts with primary and secondary amines, which act as nucleophiles. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromoacetyl moiety, displacing the bromide ion and forming a new carbon-nitrogen bond. youtube.comsavemyexams.com The initial product of the reaction with a primary amine is a secondary amine.

A significant characteristic of this reaction is the potential for multiple substitutions. chemguide.co.uklibretexts.org The primary amine product formed is itself a nucleophile and can react with another molecule of this compound. libretexts.org This subsequent reaction leads to the formation of a tertiary amine, and the process can continue to form a quaternary ammonium (B1175870) salt. libretexts.org To favor the synthesis of the primary amine product, a large excess of the initial amine nucleophile is typically used. savemyexams.com

For instance, the reaction of similar N-substituted 2-bromoacetamides with various amines, such as butylamine (B146782) and piperidine, results in the corresponding 2-amino-N-substituted acetamide (B32628) derivatives. irejournals.com

Table 1: Examples of Amine-Mediated Nucleophilic Displacement Products This table is illustrative, based on the known reactivity of α-haloacetamides.

| Amine Nucleophile | Product of Single Substitution with this compound |

| Ammonia | N-(2-aminoacetyl)acetamide |

| Methylamine | N-(2-(methylamino)acetyl)acetamide |

| Diethylamine | N-(2-(diethylamino)acetyl)acetamide |

The bromoacetyl group exhibits high reactivity towards thiol (-SH) groups, particularly the thiolate anion (RS⁻), which is a more potent nucleophile. rsc.org This reaction proceeds via S-alkylation to form a stable thioether linkage. thermofisher.com The reactivity is highly dependent on pH; the reaction rate increases at higher pH values (e.g., pH 9.0) where the thiol is deprotonated to the thiolate. nih.govresearchgate.net

Kinetic studies on analogous chloroacetamides confirm that the reaction with thiols proceeds through a concerted SN2 mechanism. rsc.org The bromoacetyl functional group demonstrates significant chemoselectivity, reacting preferentially with thiols even in the presence of other nucleophilic groups like amines or imidazole (B134444), provided the pH is controlled (e.g., pH 6.5 to 7.5). nih.govresearchgate.net This selectivity is crucial in bioconjugation chemistry for targeting cysteine residues in peptides and proteins. nih.gov

Table 2: pH-Dependence of Thiol-Bromoacetyl Reactivity

| pH Condition | Predominant Thiol Species | Reactivity with Bromoacetyl Group |

| Acidic (e.g., < 6.5) | Thiol (R-SH) | Low |

| Neutral to Mildly Alkaline | Thiol (R-SH) ⇌ Thiolate (R-S⁻) | Moderate to High |

| Alkaline (e.g., > 9.0) | Thiolate (R-S⁻) | High |

The bromoacetyl moiety of this compound can react with a variety of heteroatom nucleophiles, leading to a diverse range of products. The primary reaction is SN2 displacement of the bromide ion.

Sulfur Nucleophiles: As detailed previously, thiols are highly effective nucleophiles for reacting with the bromoacetyl group, forming thioethers. nih.govresearchgate.net

Nitrogen Nucleophiles: Amines react to form substituted amino-acetamide derivatives. However, the reactivity is generally lower than that of thiolates, and careful pH control can allow for selective reaction with thiols in the presence of amines. chemguide.co.uknih.gov

Oxygen Nucleophiles: Oxygen nucleophiles, such as water or hydroxide (B78521) ions, can also react. Under basic conditions, the hydroxide ion can displace the bromide to form N-(2-hydroxyacetyl)acetamide. This reaction competes with the base-catalyzed hydrolysis of the amide bond. researchgate.net

The chemoselectivity of the bromoacetyl group is a key feature of its reactivity. It reacts preferentially with soft nucleophiles like thiols over harder nucleophiles like amines. This differential reactivity allows for its use as a selective alkylating agent in complex molecular environments. nih.govresearchgate.net

Hydrolytic and Solvolytic Degradation Mechanisms

The amide linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen bond. This process can be catalyzed by either acid or base and typically requires heating. masterorganicchemistry.com

Under acidic conditions and with heating, the amide bond of this compound can be hydrolyzed. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. khanacademy.org This is followed by a series of proton transfer steps and the eventual elimination of the amine portion as an ammonium ion, leading to the formation of a carboxylic acid. masterorganicchemistry.comchemistrysteps.com

For this compound, acid-catalyzed hydrolysis would be expected to cleave the amide bond to yield bromoacetic acid and acetamide.

Reaction Scheme: Acid-Catalyzed Hydrolysis this compound + H₂O + H⁺ → Bromoacetic acid + Acetamide

Studies on similar chloroacetamide compounds have shown that acid-mediated hydrolysis can lead to the cleavage of both amide and other susceptible bonds within the molecule. researchgate.net

The hydrolysis of amides under basic conditions is generally a more challenging reaction that requires prolonged heating with a strong base, such as sodium hydroxide. masterorganicchemistry.comchemistrysteps.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. khanacademy.org Cleavage of the carbon-nitrogen bond is difficult because the resulting amide anion (R₂N⁻) is a very poor leaving group. masterorganicchemistry.com The reaction ultimately yields a carboxylate salt and releases the amine. libretexts.orgyoutube.com

In the case of this compound, two competing reactions can occur under basic conditions researchgate.net:

Amide Hydrolysis: Attack at the amide carbonyl carbon, leading to the release of the acetamide moiety and the formation of a bromoacetate (B1195939) salt.

SN2 Substitution: Attack at the α-carbon, displacing the bromide to form N-(2-hydroxyacetyl)acetamide, as mentioned previously.

The predominant pathway depends on the specific reaction conditions, such as temperature and steric hindrance around the reactive sites. researchgate.net

Table 3: Potential Products of this compound in Basic Conditions

| Reaction Pathway | Nucleophile | Site of Attack | Primary Product |

| SN2 Substitution | OH⁻ | α-carbon (C-Br) | N-(2-hydroxyacetyl)acetamide |

| Amide Hydrolysis | OH⁻ | Amide Carbonyl (C=O) | Bromoacetate and Acetamide |

Kinetic and Mechanistic Studies of Hydrolysis

The hydrolysis of this compound involves the cleavage of the molecule by water. The rate and mechanism of this reaction are significantly influenced by pH. Generally, hydrolysis reactions of similar compounds, like haloacetamides, are subject to catalysis by both acids and bases. viu.canih.gov

Under alkaline conditions, the hydrolysis of related chloroacetamides is notably accelerated. umass.edunih.gov This process typically follows a pseudo-first-order kinetic behavior, where the rate of reaction is dependent on the concentration of the haloacetamide and the hydroxide ion. umass.edu The mechanism in basic media often proceeds through a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide ion attacks the carbon atom, leading to the displacement of the halide ion. researchgate.net For some related structures, amide cleavage can also occur under these conditions. nih.govresearchgate.net

Kinetic studies on various amides and esters demonstrate that the solvent composition, such as the addition of organic solvents like ethylene (B1197577) glycol or dimethylsulfoxide, can also impact the rate of hydrolysis. nih.gov

Table 1: Representative pH Influence on Hydrolysis Pathways

| pH Range | Dominant Nucleophile | General Mechanism | Relative Rate |

| Acidic (pH < 7) | H₂O (often H₃O⁺ catalyzed) | Acid-Catalyzed Hydrolysis | Slow |

| Neutral (pH ≈ 7) | H₂O | Neutral Hydrolysis | Very Slow |

| Alkaline (pH > 7) | OH⁻ | Base-Catalyzed Hydrolysis (SN2) | Fast |

This table illustrates general trends observed for the hydrolysis of related haloacetamide compounds.

Condensation Reactions for Complex Molecular Architectures

The bromoacetyl group in this compound is an electrophilic center that readily reacts with nucleophilic primary and secondary amines. This reaction proceeds through a nucleophilic substitution mechanism, where the amine attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. irejournals.com This condensation reaction is a valuable method for building larger molecules.

This reactivity is widely exploited in the synthesis of peptide analogues and conjugates. By incorporating a bromoacetyl group onto a peptide, it can be selectively reacted with a cysteine residue on another peptide or protein to form a stable thioether linkage. nih.govgoogle.comnih.gov This strategy is used to create cyclic peptides, peptide polymers, and peptide-protein conjugates for applications such as the development of synthetic vaccines and immunogens. google.comnih.govgoogle.com The reaction is typically carried out in a neutral or slightly alkaline buffered medium to ensure the target amine or sulfhydryl group is sufficiently nucleophilic. google.com

This compound can undergo a condensation reaction with alcohols to form esters, a process known as esterification. This reaction typically requires heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.orgyoutube.com The reaction is reversible, and to achieve a good yield, the equilibrium may need to be shifted, for instance, by using an excess of the alcohol or by removing the water formed as a byproduct. libretexts.orglibretexts.org

The mechanism, known as Fischer esterification when reacting with a carboxylic acid, involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com While the direct reaction of this compound with an alcohol is a variation of this principle, the electrophilic carbon bearing the bromine provides a reactive site for nucleophilic attack by an alcohol, typically facilitated by a base to form the more nucleophilic alkoxide ion.

Electrophilic Reactivity of the Bromoacetyl Group

The bromoacetyl group is a potent electrophile used for the alkylation of nucleophilic residues in biological macromolecules like proteins. researchgate.net The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In proteins, the most reactive nucleophile is the sulfhydryl group (-SH) of cysteine residues. creative-proteomics.comnih.gov

The reaction of a bromoacetyl moiety with a cysteine thiol results in the formation of a stable thioether bond, effectively capping the cysteine residue. creative-proteomics.comthermofisher.com This reaction is highly chemoselective for sulfhydryls at a pH range of 6.5-7.5. acs.orgnih.govthermofisher.com While other nucleophilic amino acid side chains can also react, they generally require more basic conditions. For instance, the imidazole group of histidine and the amino groups of lysine (B10760008) and the N-terminus can react with haloacetyls at higher pH values. nih.govthermofisher.com This differential reactivity allows for pH-mediated control over the modification site. acs.orgnih.gov The high reactivity and specificity for cysteine make bromoacetyl-containing compounds essential tools in proteomics and chemical biology for labeling proteins, identifying active site residues, and preparing protein conjugates. creative-proteomics.commsu.edu

Table 2: Relative Reactivity of Protein Nucleophiles with Haloacetyl Groups

| Amino Acid Residue | Nucleophilic Group | Typical Reaction pH | Bond Formed |

| Cysteine | Sulfhydryl (-SH) | 6.5 - 8.3 | Thioether |

| Histidine | Imidazole | > 7.0 | N-alkylated imidazole |

| Lysine | ε-Amino (-NH₂) | > 8.5 | Secondary Amine |

| N-Terminus | α-Amino (-NH₂) | > 8.5 | Secondary Amine |

Data compiled from studies on haloacetyl reactivity. thermofisher.comacs.orgnih.gov

The electrophilic nature of the bromoacetyl group makes it a key component in cross-linking reagents used in bioconjugation, the process of covalently linking two or more molecules where at least one is a biomolecule. thermofisher.comkorambiotech.com Cross-linkers are molecules with two or more reactive ends that can attach to specific functional groups on other molecules, such as proteins. thermofisher.comkorambiotech.com

Heterobifunctional cross-linkers, which possess two different reactive groups, often utilize a bromoacetyl or iodoacetyl group as one of the functionalities. thermofisher.com This group is paired with another, such as an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine). thermofisher.com This dual reactivity allows for a two-step conjugation process, minimizing unwanted self-polymerization. korambiotech.com

The bromoacetyl group's high selectivity for cysteine sulfhydryls is particularly valuable for site-specific modifications. nih.govacs.org This allows for the precise linking of molecules, such as attaching peptides to carrier proteins to create immunogens, conjugating fluorescent dyes for imaging, or immobilizing proteins onto solid surfaces for various assays. google.comnih.govkorambiotech.com This controlled conjugation is crucial for creating well-defined and functional bioconjugates for research, diagnostic, and therapeutic applications. google.com

Radical Chemistry and Oxidative Transformations

The radical chemistry and oxidative transformations of this compound are critical aspects of its reactivity profile. These pathways can be initiated by energy input, such as heat or light, or by interaction with radical species or oxidizing agents. The presence of a labile carbon-bromine (C-Br) bond and an amide functionality provides sites for a variety of radical and oxidative reactions.

Free Radical Reactions Involving the C-Br Bond

The C-Br bond in this compound is susceptible to homolytic cleavage, a process that can be initiated thermally, photochemically, or through the action of a radical initiator. This cleavage results in the formation of a bromine radical and an N-acetyl-2-amino-2-oxoethyl radical.

Table 1: Comparative C-Br Bond Dissociation Energies (BDEs) of Related Compounds

| Compound | Structure | C-Br BDE (kJ/mol) |

| Bromoethane | CH₃CH₂Br | ~293 |

| 2-Bromopropane | (CH₃)₂CHBr | ~285 |

| Bromobenzene | C₆H₅Br | ~336 |

| α-Bromoalanine | CH₃CH(Br)COOH | ~214.1 researchgate.net |

| 1-Bromobut-1-yne (B1609917) | CH₃CH₂C≡CBr | ~402.4 researchgate.net |

Note: The BDE values are approximate and can vary with the method of determination. Data for α-bromoalanine and 1-bromobut-1-yne are from computational studies. researchgate.net

The significantly lower BDE of α-bromoalanine suggests that the presence of a carbonyl group (in the form of a carboxylic acid) and an amino group on the same carbon as the bromine atom substantially weakens the C-Br bond. researchgate.net This is analogous to the structure of this compound, where the bromine is on a carbon alpha to a carbonyl group.

Once formed, the N-acetyl-2-amino-2-oxoethyl radical can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule (R-H) to form N-acetylacetamide and a new radical (R•).

Addition to Unsaturated Systems: The radical can add to double or triple bonds, initiating polymerization or leading to the formation of more complex adducts.

Dimerization: Two radicals can combine to form a dimer.

Reaction with Halogen Donors: The radical can abstract a halogen atom from a donor molecule.

The photolysis of α-bromo carbonyl compounds is a well-established method for generating carbon-centered radicals. magadhmahilacollege.orgkvmwai.edu.inslideshare.netyoutube.com Upon irradiation with UV light, the carbonyl group can be excited, and the energy can be transferred to the C-Br bond, leading to its cleavage. magadhmahilacollege.orgkvmwai.edu.inslideshare.netyoutube.com

Oxidative Potential and Byproduct Formation

The oxidative potential of this compound is associated with the susceptibility of its functional groups, primarily the amide and the α-carbon, to attack by oxidizing agents. The oxidation of amides can proceed through various mechanisms, often involving the formation of radical intermediates.

In the presence of strong oxidizing agents or under electrochemical conditions, the amide nitrogen could potentially undergo oxidation. However, a more likely scenario involves the oxidation of the carbon skeleton. For instance, reaction with hydroxyl radicals (•OH), which are highly reactive oxygen species, could lead to hydrogen abstraction from the α-carbon, initiating a cascade of oxidative degradation.

The degradation of N-acyl amino acids can involve oxidative processes that target the acyl chain or the amino acid moiety. frontiersin.orgnih.govnih.gov By analogy, the acetyl group and the acetamide backbone of this compound are potential sites for oxidative attack.

Potential byproducts of the oxidative degradation of this compound could include:

N-acetylglycolamide: Formed by the substitution of the bromine atom with a hydroxyl group.

N-acetyl-2-oxoacetamide (glyoxylic acetamide): Resulting from the oxidation of the α-carbon.

Acetamide: Formed by the cleavage of the bond between the two carbonyl groups.

Oxalic acid and ammonia: From the complete oxidation of the molecule.

Inorganic bromide: Released during the cleavage of the C-Br bond.

The formation of these byproducts is contingent on the specific oxidizing agent and the reaction conditions. For instance, thermal decomposition in the presence of oxygen could lead to the formation of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.

Table 2: Potential Oxidative Transformation Pathways and Byproducts

| Oxidative Condition | Potential Intermediate(s) | Potential Final Byproduct(s) |

| Reaction with •OH | N-acetyl-2-amino-2-oxoethyl radical | N-acetylglycolamide, N-acetyl-2-oxoacetamide |

| Strong chemical oxidation | Oxidized intermediates | Acetamide, Oxalic acid, CO₂, H₂O, NH₃, Br⁻ |

| Electrochemical oxidation | Radical cations, carbocations | Further oxidized and fragmented products |

| Thermal decomposition in air | Various radical fragments | NOx, CO, CO₂, H₂O, HBr |

It is important to note that the specific pathways and the distribution of byproducts will be highly dependent on the reaction environment, including temperature, pH, the nature of the oxidant, and the presence of other reactive species.

Strategic Applications of N 2 Bromoacetyl Acetamide in Advanced Organic Synthesis and Chemical Biology

Central Role as a Versatile Synthetic Intermediate

The inherent reactivity of the α-haloacetyl group in N-(2-bromoacetyl)acetamide renders it an invaluable precursor for a multitude of chemical transformations. Its ability to readily undergo nucleophilic substitution reactions makes it a cornerstone for the introduction of the acetamidoacetyl moiety into various molecular frameworks.

Precursor for Diverse Heterocyclic Compound Synthesis

This compound and its derivatives are instrumental in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The bromoacetyl group serves as a potent electrophile, reacting with various nucleophiles to initiate cyclization cascades.

Oxadiazoles: N-substituted-2-bromoacetamides are key intermediates in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. In a typical synthetic route, a 1,3,4-oxadiazole-2-thiol (B52307) can be reacted with an N-substituted-2-bromoacetamide in the presence of a base, such as sodium hydride in dimethylformamide (DMF), to yield the corresponding 2-sulfanyl acetamide (B32628) derivative nih.govresearchgate.net. This reaction proceeds via an S-alkylation, where the sulfur atom of the thiol displaces the bromide ion.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, often employs α-halocarbonyl compounds. While direct examples with this compound are not extensively documented, the principle of reacting a bromoacetyl-containing compound with a thioamide is a well-established route to thiazole derivatives google.com. The bromoacetyl moiety provides the C-C-N backbone fragment for the resulting thiazole ring. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects mans.edu.egnih.gov.

Pyrazoles: Pyrazole (B372694) synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Bromoacetyl derivatives can serve as precursors to the necessary dicarbonyl synthons or can be incorporated into more complex starting materials for pyrazole synthesis semanticscholar.orgmdpi.com. For instance, a bromoacetyl group can be used to alkylate a suitable precursor, which is then cyclized with a hydrazine to form the pyrazole ring. Pyrazole derivatives containing an acetamide bond have been investigated as potential inhibitors of BRAF V600E, a protein implicated in certain cancers mdpi.com.

Building Block for Functionalized Molecular Scaffolds

The bifunctional nature of this compound makes it an excellent building block for the construction of more elaborate and functionalized molecular scaffolds. The bromoacetyl group provides a reactive handle for covalent attachment to other molecules, while the acetamide portion can be retained as a structural element or further modified. This allows for the systematic assembly of complex molecules with desired chemical and physical properties. The term "building blocks" refers to essential starting materials used to construct complex molecules through various chemical reactions, playing a critical role in drug discovery and material science nih.gov.

Design and Development of Structure-Activity Relationship (SAR) Libraries

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure researchgate.net. This compound serves as a valuable scaffold for generating libraries of related compounds for such studies.

Synthesis of N-Substituted Acetamide Analogues for Biological Screening

The reactivity of the bromoacetyl group in this compound allows for the facile synthesis of a diverse library of N-substituted acetamide analogues. By reacting this compound with various nucleophiles (e.g., amines, thiols, phenols), a wide range of substituents can be introduced at the position of the bromine atom. These libraries of compounds can then be screened for their biological activity against a specific target.

For example, libraries of N-substituted acetamide derivatives have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease semanticscholar.org. The systematic variation of the N-substituent allows for the elucidation of key structural features required for potent and selective inhibition.

| Starting Material | Reagent | Resulting Scaffold | Potential Biological Target |

| This compound | Various primary/secondary amines | N-substituted aminoacetamides | Kinases, Proteases |

| This compound | Various thiols | N-substituted thioacetamides | Metalloenzymes |

| This compound | Various phenols/alcohols | N-substituted oxyacetamides | GPCRs, Ion Channels |

Modular Synthesis of Hybrid Molecules Incorporating Bromoacetyl Functionality

The concept of modular synthesis involves the assembly of complex molecules from smaller, pre-functionalized building blocks. This compound is an ideal component for this strategy. The bromoacetyl group acts as a versatile linker, enabling the covalent connection of two or more distinct molecular entities to create hybrid molecules.

This approach has been successfully employed in the synthesis of hybrid molecules combining a 1,3,4-oxadiazole core with various N-substituted acetamides nih.govresearchgate.net. The bromoacetamide unit serves to bridge the two fragments, and the resulting hybrid molecules can be screened for novel biological activities that may arise from the synergistic effects of the individual components. This modular approach allows for the rapid generation of diverse chemical entities for high-throughput screening.

Development of Specialized Reagents in Organic Transformations

Beyond its role as a synthetic intermediate, N-bromoacetamide, a related compound, can function as a specialized reagent in certain organic transformations. The presence of the N-Br bond imparts unique reactivity.

In a notable example, N-bromoacetamide (NBA) has been shown to react with olefins not through the expected allylic bromination, but rather to form 2-bromo-N-bromoacetimidates, a novel class of compounds. This transformation proceeds through a proposed two-stage process involving the initial formation of N,N-dibromoacetamide, which then undergoes an ionic addition to the double bond. This demonstrates the potential of N-bromoacetamides to act as precursors to highly reactive intermediates for specialized synthetic applications.

Application in Bromohydration Reactions

There is no readily available scientific literature or data indicating the use of this compound as a reagent for bromohydration reactions. Typically, reagents like N-bromosuccinimide (NBS) in the presence of water are employed for this transformation. Searches for the specific application of this compound in this context were unsuccessful.

Utility in Bromofluorination and Other Halogenation Procedures

Information regarding the utility of this compound in bromofluorination or other halogenation procedures is not available in the reviewed scientific literature. These reactions commonly utilize a combination of a bromide source, such as N-bromosuccinimide, and a fluoride (B91410) source. No studies were found that describe this compound as a reagent for these types of halogenation reactions.

Contributions to Chemical Probe Development

While bifunctional molecules are often valuable in chemical biology, there is a lack of specific, documented evidence of this compound's contributions to the development of chemical probes.

No specific studies or research articles were identified that describe the use of this compound for affinity labeling or in target identification studies. Although the bromoacetyl group can function as an electrophilic warhead for covalent modification of nucleophilic residues in proteins, the specific application of the this compound scaffold for this purpose is not documented in available sources.

There is no available information detailing the synthesis of molecular probes for biochemical pathways that utilize this compound as a key building block or precursor. The scientific literature does not currently provide examples of its incorporation into probes for studying biochemical processes.

Investigation of Biological Activity Profiles and Molecular Mechanisms of N 2 Bromoacetyl Acetamide and Its Analogues Pre Clinical and in Vitro Studies

Research into Antimicrobial Activities

N-(2-bromoacetyl)acetamide and its analogues have been the subject of research to determine their efficacy against a range of microbial pathogens. These studies have demonstrated notable antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents.

In vitro Antibacterial Efficacy Against Diverse Bacterial Strains

Several studies have highlighted the in vitro antibacterial potential of acetamide (B32628) derivatives against a variety of bacterial strains. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, synthesized from 2-bromo-N-(p-chlorophenyl) acetamide, exhibited moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus nih.gov. One particular derivative demonstrated a significant antibacterial effect against S. aureus with a disk inhibition zone of 23.5 mm nih.gov.

Similarly, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown promising antibacterial activity comparable to the standard drug levofloxacin (B1675101) nih.gov. Certain compounds within this series displayed significant efficacy against all tested strains, with one derivative exhibiting maximum activity nih.gov. The minimum inhibitory concentration (MIC) values for some of these compounds were found to be close to that of levofloxacin, particularly against E. coli, S. typhi, S. aureus, and B. subtilus nih.gov. In another study, N-substituted acetamide derivatives of 4-hydroxy-2-oxo-2H-chromene were found to be valuable inhibitors of the bacterial strains considered nih.gov.

| Compound/Analogue | Bacterial Strain(s) | Key Findings | Reference |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high antibacterial activity. One derivative showed a 23.5 mm inhibition zone against S. aureus. | nih.gov |

| Acetamide derivatives of 2-mercaptobenzothiazole | Gram-positive and Gram-negative bacteria | Significant activity, comparable to levofloxacin. Some derivatives showed broad-spectrum efficacy. | nih.gov |

| N-substituted acetamide derivatives of 4-hydroxy-2-oxo-2H-chromene | Various bacterial strains | Valuable inhibitors of all tested bacterial strains. | nih.gov |

In vitro Antifungal Efficacy and Spectrum of Activity

The antifungal potential of this compound analogues has also been investigated. Research on 2-bromo-N-phenylacetamide demonstrated its antifungal activity against invasive candidiasis isolates, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, indicating a fungicidal action tbzmed.ac.ir. Another study confirmed the excellent antifungal activity of 2-bromo-N-phenylacetamide against Candida glabrata, with an MIC of 16 µg/mL and a minimum fungicidal concentration (MFC) of 32–64 µg/mL mdpi.comresearchgate.net.

Furthermore, 2-chloro-N-phenylacetamide, a related compound, has been shown to inhibit fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with MIC values between 128 to 256 µg/mL mdpi.com. This compound also demonstrated significant antibiofilm activity, inhibiting up to 92% of biofilm formation and disrupting up to 87% of preformed biofilms mdpi.com.

| Compound/Analogue | Fungal Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Key Findings | Reference |

| 2-bromo-N-phenylacetamide | Invasive Candida isolates | 4 - 32 | Not specified | Fungicidal activity. | tbzmed.ac.ir |

| 2-bromo-N-phenylacetamide | Candida glabrata | 16 | 32 - 64 | Excellent antifungal activity. | mdpi.comresearchgate.net |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans and C. parapsilosis | 128 - 256 | 512 - 1024 | Significant antifungal and antibiofilm activity. | mdpi.com |

Mechanistic Hypotheses for Antimicrobial Action (e.g., cell wall disruption, enzyme inhibition)

The precise mechanisms underlying the antimicrobial action of this compound and its analogues are still under investigation, but several hypotheses have been proposed based on in silico and in vitro studies.

One prominent hypothesis is the inhibition of essential enzymes in microbial metabolic pathways. For instance, molecular docking studies of 2-mercaptobenzothiazole acetamide derivatives suggest that they may exert their antibacterial effect by targeting bacterial kinases and DNA gyrases nih.govnih.gov. The molecule 2i from this series was found to share the same hydrophobic pockets as levofloxacin in these enzymes, indicating a similar mechanism of action nih.gov.

In the context of antifungal activity, in silico studies of 2-chloro-N-phenylacetamide suggest that its mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) nih.gov. However, studies on 2-chloro-N-phenylacetamide indicated that its antifungal activity is not mediated by binding to cellular membrane ergosterol (B1671047) or by causing damage to the fungal cell wall mdpi.com. This suggests that the compound may act on intracellular targets. The ability of these compounds to disrupt biofilm formation also points towards a mechanism that interferes with microbial adhesion, signaling, or extracellular matrix integrity nih.govmdpi.com.

Exploration of Antitumor and Antiproliferative Potentials

While direct studies on the antitumor activity of this compound are limited, research on its analogues, particularly phenoxyacetamide and phenylacetamide derivatives, has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.

In vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines

A range of acetamide derivatives have been evaluated for their in vitro cytotoxicity against human cancer cell lines. For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were assessed for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines nih.gov. The presence of halogens on the aromatic ring was found to favor anticancer activity, with one compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showing notable activity nih.gov.

In another study, newly synthesized phenoxyacetamide derivatives exhibited promising cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines nih.gov. One of these compounds demonstrated significant dose-dependent inhibition of HepG2 cells with an IC50 value of 1.43 µM, while showing weaker cytotoxicity against non-tumor liver cells, suggesting a degree of selectivity nih.gov. Furthermore, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against the PC3 (prostate carcinoma) cell line researchgate.net. Compounds with a nitro moiety in this series showed a higher cytotoxic effect than those with a methoxy (B1213986) moiety researchgate.net.

| Compound/Analogue | Cancer Cell Line(s) | IC50 Value | Key Findings | Reference |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast), SK-N-SH (neuroblastoma) | Not specified | Exhibited anticancer activity. | nih.gov |

| Phenoxyacetamide derivative (Compound I) | HepG2 (liver) | 1.43 µM | Potent and selective cytotoxic action against hepatic carcinoma cells. | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate) | 52 µM | Most active compound against PC3 cell line in the series. | researchgate.net |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast) | 100 µM | Most active compound against MCF-7 cell line in the series. | researchgate.net |

Modulation of Cellular Processes in Oncogenesis

The anticancer effects of acetamide derivatives appear to be mediated through the modulation of key cellular processes involved in oncogenesis, such as apoptosis and cell cycle regulation.

Studies on phenylacetamide derivatives have shown their ability to induce apoptosis in cancer cells tbzmed.ac.ir. One derivative, in particular, was found to trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity tbzmed.ac.ir. This suggests that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways tbzmed.ac.ir. The induction of apoptosis is a critical mechanism for eliminating cancer cells, and compounds that can effectively trigger this process are of significant therapeutic interest.

In addition to inducing apoptosis, some anticancer agents can also cause cell cycle arrest, preventing cancer cells from proliferating. While specific studies on the effect of this compound on the cell cycle are not available, it is a common mechanism for cytotoxic compounds to interfere with cell cycle progression. The interplay between cell cycle regulation and apoptosis is complex, and manipulation of the cell cycle can either prevent or induce an apoptotic response. For instance, defects in cell cycle checkpoints, which are common in cancer cells, can make them more susceptible to agents that induce cell cycle arrest or apoptosis nih.gov. The ability of acetamide analogues to induce apoptosis suggests they may also influence cell cycle dynamics in cancer cells.

Enzymatic Inhibition Studies and Bioactivity Profiling

The biological activity of this compound and its structural analogues has been a subject of scientific inquiry, particularly concerning their potential to modulate the activity of various enzymes. The inherent reactivity of the α-bromoacetyl group makes these compounds candidates for interacting with biological nucleophiles, such as amino acid residues in enzyme active sites. Pre-clinical and in vitro studies have focused on characterizing their inhibitory effects and understanding the structure-activity relationships that govern their potency and selectivity.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in cholinergic neurotransmission, responsible for the hydrolysis of the neurotransmitter acetylcholine. phcogj.com The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. phcogj.com While direct studies on this compound are limited, research on structurally related acetamide derivatives has demonstrated their potential as cholinesterase inhibitors.

A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE. nih.gov Several of these compounds displayed significant inhibitory activity against BChE. nih.gov For instance, one of the most potent compounds in the series exhibited a half-maximal inhibitory concentration (IC₅₀) value of 3.94 µM against BChE. nih.gov The structure-activity relationship studies within this series of analogues revealed that the nature and position of substituents on the aromatic ring, as well as modifications to the acetamide moiety, played a crucial role in determining the inhibitory potency. nih.gov

In silico molecular docking studies on N-aryl-2-(N-disubstituted) acetamide compounds have also been conducted to evaluate their potential as inhibitors of both AChE and BChE. nih.gov These computational analyses help to predict the binding modes and affinities of these compounds within the active sites of the cholinesterase enzymes, providing insights into the molecular basis of their inhibitory activity.

Interactive Table: BChE Inhibition by Substituted Acetamide Analogues

| Compound | BChE IC₅₀ (µM) |

| Analogue 8c | 3.94 |

| Analogue 8d | 19.60 |

| Analogues 13a-k | > 50 |

This table is populated with data for analogues of this compound as reported in the literature. nih.gov

Inhibition of Lipoxygenase (LOX) Activity

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides. cabidigitallibrary.org These products are precursors to inflammatory mediators, making LOX enzymes attractive targets for the development of anti-inflammatory agents. cabidigitallibrary.org

Inhibition of Heme Oxygenase-1 (HO-1) and Downstream Effects

Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. nih.gov In many cancer types, the overexpression of HO-1 is associated with poor prognosis and resistance to chemotherapy, making it a viable target for anticancer drug development. nih.govresearchgate.net

A series of novel acetamide-based compounds have been designed and synthesized as potent HO-1 inhibitors. nih.govnih.gov These compounds typically feature an imidazole (B134444) group for coordinating the heme iron, a hydrophobic moiety, and a central spacer containing an amide linkage. nih.govnih.gov The α-bromo-acetamide intermediates are key in the synthesis of these inhibitors. nih.govnih.gov

Several of these acetamide analogues have demonstrated significant inhibitory potency against HO-1, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range. nih.govnih.gov For example, a lead compound in one study, an N-methyl derivative, showed an IC₅₀ value of 0.9 µM for HO-1. nih.gov Further modifications to the hydrophobic part of this lead compound led to derivatives with comparable or improved potency. nih.govnih.gov The selectivity of these inhibitors for HO-1 over the constitutive isoform, HO-2, is a critical aspect of their development, with some analogues showing significant selectivity for HO-1. mdpi.com

The downstream effects of HO-1 inhibition by these acetamide analogues have been investigated in cancer cell lines. nih.govresearchgate.net Inhibition of HO-1 has been shown to reduce cell invasiveness and modulate the expression of vascular endothelial growth factor (VEGF), a key protein in angiogenesis. nih.govresearchgate.net These findings suggest that targeting HO-1 with acetamide-based inhibitors could be a promising strategy to counteract cancer progression. mdpi.com

Interactive Table: HO-1 Inhibition by Acetamide Analogues

| Compound | HO-1 IC₅₀ (µM) | HO-2 IC₅₀ (µM) | Selectivity (HO-2/HO-1) |

| Analogue 7i | 0.9 | - | - |

| Analogue 7o | 1.20 | 11.19 | 9.3 |

| Analogue 7p | 8.0 | 24.71 | 3.1 |

| Analogue 7n | 0.95 | 45.89 | 48.3 |

This table is populated with data for analogues of this compound as reported in the literature. mdpi.com

Molecular Interaction Studies and Target Elucidation

Understanding the molecular interactions between this compound analogues and their biological targets is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Interaction with Biological Macromolecules (e.g., proteins, enzymes, DNA)

The reactive α-bromoacetyl moiety of this compound and its analogues makes them capable of forming covalent bonds with nucleophilic residues in biological macromolecules. In the context of enzyme inhibition, this can lead to irreversible inactivation of the target enzyme. For instance, haloacetamides have been studied for their ability to inactivate penicillin acylase, where the bromoacetamide derivative acts as an acyl donor in enzyme-catalyzed reactions. nih.gov

Molecular docking studies have been employed to predict and analyze the interactions of acetamide-based inhibitors with their target enzymes. For BChE inhibitors, docking simulations have shown that the compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site gorge. nih.gov

In the case of HO-1 inhibitors, molecular modeling has been instrumental in understanding the binding modes of the acetamide analogues. nih.gov These studies have revealed that the imidazole moiety coordinates with the heme iron in the active site, while other parts of the molecule form hydrophobic and polar interactions with surrounding amino acid residues. acs.org For example, crystallographic studies of imidazole-based inhibitors in complex with HO-1 and HO-2 have shown that the imidazole portion directly interacts with the iron ion of the heme, and the central region of the inhibitor makes hydrophobic contact with key residues. acs.org Differences in the interactions within the active sites of HO-1 and HO-2, such as the orientation of a bromine atom on the inhibitor, can explain the observed selectivity. acs.org

Studies on a selective inhibitor of the human Bloom syndrome protein have shown that an analogue containing a bromoacetyl group can act as a non-competitive, allosteric inhibitor, trapping the protein in its interaction with single-stranded DNA. researchgate.net

Kinetic Analyses of Enzyme-Inhibitor Binding

Kinetic studies are essential for determining the mechanism of enzyme inhibition. For the substituted acetamide derivatives that inhibit BChE, Lineweaver-Burk plot analysis has indicated a mixed-type inhibition mechanism. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

While detailed kinetic analyses for the inhibition of AChE, LOX, and HO-1 by this compound itself are not extensively reported, the general principles of enzyme kinetics are applicable. embrapa.brmdpi.com The determination of kinetic parameters such as the inhibition constant (Ki) provides a quantitative measure of the inhibitor's potency. For irreversible inhibitors, the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) are determined. The reactive nature of the bromoacetyl group suggests that this compound and its analogues could act as irreversible inhibitors through covalent modification of the target enzyme.

Studies on DNA Alkylation and Intercalation

This compound belongs to the class of α-haloacetamides, which are known for their potential as alkylating agents. The presence of a bromine atom, a good leaving group, attached to a carbon adjacent to a carbonyl group makes the compound susceptible to nucleophilic attack. This chemical reactivity is central to its proposed mechanism of DNA damage. While direct studies on this compound are limited, the mechanism can be inferred from related α-halo compounds.

The primary mechanism of action is believed to be DNA alkylation, a process where the compound covalently attaches an alkyl group to DNA. This can occur at various nucleophilic sites on DNA bases, with N7 of guanine (B1146940) being a common target. The cytotoxic effects of such agents are often linked to their ability to damage cellular DNA. nih.gov Bifunctional alkylating agents can form highly cytotoxic interstrand cross-links (ICLs), which are more complex lesions to repair. nih.govresearchgate.net

A plausible bioactivation pathway involves the interaction with intracellular thiols like glutathione. This interaction can lead to the formation of a reactive episulfonium ion intermediate, which is a potent DNA alkylating species. nih.gov This thiol-triggered activation has been observed in model compounds like α-bromo-2-cyclopentenone, which also contains a reactive α-haloacrolyl moiety. nih.gov The resulting alkylated DNA bases, such as O6-methylguanine (O6-MeG), can lead to mispairing during DNA replication, cytotoxicity, and mutations if not repaired by cellular mechanisms like base excision repair or O6-methylguanine-DNA methyltransferase (MGMT). nih.govoaes.cc

The process of DNA alkylation can be summarized in the following steps:

Cellular uptake of the α-haloacetamide compound.

Bioactivation, potentially through reaction with endogenous thiols, forming a more reactive intermediate.

Nucleophilic attack by sites on DNA bases (e.g., N7-guanine, N3-adenine) on the electrophilic carbon of the acetamide, displacing the bromide ion.

Formation of a covalent DNA adduct, leading to distortion of the DNA helix.

This damage can stall replication and transcription, ultimately triggering cellular signaling pathways for DNA repair or apoptosis. researchgate.net

Proposed Mechanisms of Cellular Process Interference

The biological activity of this compound and its analogues extends beyond direct DNA alkylation and involves interference with various critical cellular processes. This interference is often achieved through the covalent modification of key proteins, particularly at cysteine residues, or by inhibiting specific enzymes.

Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites for catalytic activity. The electrophilic nature of this compound allows it to react with these nucleophilic thiol groups, leading to irreversible enzyme inhibition. This is a significant mechanism of its cytotoxicity. Analogues of this compound have demonstrated a wide range of biological activities through enzyme and receptor modulation.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition: Analogues such as N-phenyl-2,2-dichloroacetamide have been shown to inhibit PDK, an enzyme that plays a role in cancer cell metabolism. researchgate.net Inhibition of PDK can induce apoptosis in cancer cells. researchgate.net

Carbonic Anhydrase Inhibition: N-phenylacetamide conjugates have been synthesized and evaluated as inhibitors of human carbonic anhydrase, an enzyme involved in various physiological processes. nih.gov

P2Y14 Receptor Antagonism: N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov One such antagonist, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, showed an IC50 of 0.6 nM and demonstrated anti-inflammatory activity in a model of acute gouty arthritis. nih.gov

Interference with Cellular Signaling: By modifying proteins, these compounds can disrupt signaling pathways crucial for cell survival and proliferation. For instance, damage to DNA itself triggers complex repair pathways and cell cycle checkpoints. researchgate.net If the damage is too extensive to be repaired, it can lead to programmed cell death (apoptosis). The inhibition of key signaling kinases or other regulatory proteins by acetamide derivatives can also contribute to their antiproliferative effects.

Computational and Structural Biology in Drug Discovery

Computational methods are integral to understanding the mechanisms of action of compounds like this compound and for designing new, more potent, and selective analogues. These techniques provide insights into ligand-protein interactions, help predict biological activity, and guide the synthesis of novel therapeutic agents.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is widely used to understand the structural basis of inhibition and to predict the binding affinity of novel compounds.

For acetamide derivatives, docking studies have been employed to explore their potential as inhibitors for various therapeutic targets:

Neurodegenerative Enzymes: N-aryl-2-(N-disubstituted) acetamide compounds were evaluated in silico as potential inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are key targets in neurodegenerative diseases. researchgate.net The studies used induced-fit docking (IFD) and calculated binding free energies (ΔG bind) to identify promising candidates. researchgate.net

Topoisomerase IIα (TOP2A): The compound 2-chloro-N-(3-methoxyphenyl)acetamide was docked into the active site of human TOP2A, a target in cancer therapy. researchgate.net The results revealed robust interactions, with a calculated binding affinity of -6.5 kcal/mol, suggesting its potential as a TOP2A inhibitor. researchgate.net